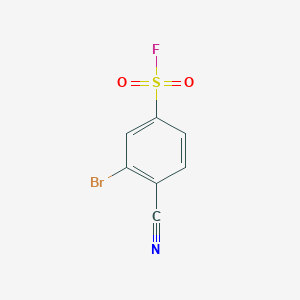

3-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO2S |

|---|---|

Molecular Weight |

264.07 g/mol |

IUPAC Name |

3-bromo-4-cyanobenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H3BrFNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H |

InChI Key |

ZGKJNHOBNGJYLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Br)C#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Bromo 4 Cyanobenzene 1 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride (-SO₂F) group is known for its unique combination of stability and latent reactivity. Unlike sulfonyl chlorides, sulfonyl fluorides are significantly more stable towards hydrolysis and thermolysis and are generally resistant to reduction. This stability allows them to be compatible with a wide range of reaction conditions. However, the strong electrophilicity of the sulfur(VI) center can be harnessed for specific transformations, most notably in nucleophilic substitution reactions.

Aryl sulfonyl fluorides are prominent electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reaction involves the exchange of the fluoride atom with a nucleophile, forming a stable covalent bond. The reliability, high yield, and broad functional group tolerance of SuFEx reactions have established them as a powerful tool in chemical synthesis, materials science, and chemical biology.

Aryl sulfonyl fluorides react efficiently with oxygen-based nucleophiles, particularly phenols and alcohols, to form sulfonate esters. This transformation is a cornerstone of SuFEx chemistry. The reaction typically proceeds in the presence of a base, which deprotonates the hydroxyl group to generate a more nucleophilic alkoxide or phenoxide ion. Hindered guanidine (B92328) bases, in combination with silicon-based additives like hexamethyldisilazane (B44280) (HMDS), have been shown to be excellent catalysts, accelerating the coupling of both aryl and alkyl alcohols with sulfonyl fluorides. The phenol (B47542) group often reacts selectively even in the presence of other nucleophilic groups like amines and other hydroxyls.

Table 1: Representative Reactions of Aryl Sulfonyl Fluorides with Oxygen-Based Nucleophiles

| Aryl Sulfonyl Fluoride | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanesulfonyl fluoride | Various Aryl Alcohols | BTMG (5 mol%), HMDS (2.0 equiv), Dioxane, 25 °C, 5 min | Aryl Sulfonates | >90% | |

| Ethylsulfonyl fluoride | Various Alkyl Alcohols | BTMG (5 mol%), HMDS (2.0 equiv), Dioxane, 25 °C, 5 min | Alkyl Sulfonates | 85-99% | |

| 4-Toluenesulfonyl fluoride | Phenol | DBU, Dioxane, 25 °C, 5 min | Phenyl Tosylate | 98% | |

| Gaseous SO₂F₂ | Various Phenols | Organic Base (e.g., DBU, TBD) | Aryl Fluorosulfates | 61-97% |

The formation of sulfonamides through the reaction of sulfonyl fluorides with primary and secondary amines is a synthetically valuable transformation. While historically challenging, recent advancements have led to the development of highly efficient catalytic systems. A combination of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), and a silicon additive has been shown to facilitate the amidation of a wide range of sulfonyl fluorides, including sterically hindered substrates, with excellent yields (typically 87-99%). This method provides a significant advantage over traditional methods that use less stable sulfonyl chlorides. Studies have shown that deprotonation of the amine nucleophile, for instance using a strong base, can favor the SuFEx reaction at the sulfonyl group over competing reactions like nucleophilic aromatic substitution.

Table 2: Catalytic Amidation of Aryl Sulfonyl Fluorides

| Aryl Sulfonyl Fluoride | Amine Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Toluenesulfonyl fluoride | tert-Butylamine | HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C | N-(tert-Butyl)-4-methylbenzene (B151609)sulfonamide | 99% | |

| Benzenesulfonyl fluoride | Aniline | HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C | N-Phenylbenzenesulfonamide | 98% | |

| Naphthalene-2-sulfonyl fluoride | Dibenzylamine | HOBt (1 mol%), DIPEA, TMDS, DMSO, 60 °C | N,N-Dibenzylnaphthalene-2-sulfonamide | 99% | |

| 3-Nitrobenzenesulfonyl fluoride | Isopropylamine | HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C | N-Isopropyl-3-nitrobenzenesulfonamide | 99% |

Traditionally, sulfonyl fluorides have been considered relatively inert towards carbon-carbon bond-forming reactions under transition-metal catalysis. However, recent breakthroughs have expanded their synthetic utility. Notably, aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This desulfonative coupling proceeds via the cleavage of the C-S bond, a significant departure from the typical S-F bond reactivity. The reaction demonstrates broad functional group compatibility and can be achieved using catalysts like Pd(OAc)₂ with appropriate phosphine (B1218219) ligands. This development allows for the use of sulfonyl fluorides in synthetic strategies previously reserved for aryl halides and triflates.

Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Sulfonyl Fluorides

| Aryl Sulfonyl Fluoride | Boronic Acid/Ester | Catalyst/Ligand | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzenesulfonyl fluoride | Phenylboronic acid | Pd(OAc)₂, Ruphos | Dioxane, 100 °C | 4-Methoxy-1,1'-biphenyl | 91% | |

| Naphthalene-2-sulfonyl fluoride | (4-Formylphenyl)boronic acid | Pd(OAc)₂, Ruphos | Dioxane, 100 °C | 4-(Naphthalen-2-yl)benzaldehyde | 88% | |

| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄, THF/H₂O, 100 °C | 2-(Thiophen-2-yl)pyridine | 89% | |

| 4-Acetylbenzenesulfonyl fluoride | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂, Ruphos | Dioxane, 100 °C | 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 85% |

The mechanism of the SuFEx reaction is generally understood to be a nucleophilic substitution at the sulfur(VI) center. The reaction is driven by the high electrophilicity of the sulfur atom. For reactions with neutral nucleophiles like amines, the mechanism can be understood as an Sₙ2-type reaction. The process can be significantly accelerated by a complementary base, which increases the nucleophilicity of the amine without directly participating in the bond-forming transition state.

The sulfur atom in the sulfonyl fluoride moiety is a potent electrophilic center. This is due to the strong inductive electron-withdrawing effect of the two oxygen atoms and the highly electronegative fluorine atom, which create a significant partial positive charge on the sulfur atom. This inherent electrophilicity is the foundation of SuFEx chemistry and the compound's ability to react with a wide array of nucleophiles.

In the specific case of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride, the electrophilic character of the sulfonyl group is further amplified by the electronic effects of the substituents on the benzene ring. Both the bromine atom and the cyano group are strongly electron-withdrawing, which depletes electron density from the aromatic ring and, by extension, from the sulfur atom. This enhanced electrophilicity makes this compound a particularly reactive SuFEx partner compared to aryl sulfonyl fluorides with electron-donating or neutral substituents. This "tunable" reactivity allows sulfonyl fluorides to be used as precisely targeted covalent modifiers for biological molecules, reacting only with specific nucleophilic residues (like tyrosine, lysine (B10760008), or serine) within a protein's binding site.

Nucleophilic Addition and Substitution Reactions (e.g., SuFEx Click Chemistry)

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional handle, participating in a range of substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent cyano and para-sulfonyl fluoride groups, which activate the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org The cyano and sulfonyl fluoride substituents on this compound activate the benzene ring towards nucleophilic attack. In SNAr mechanisms, the reaction proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. nih.gov

The rate-determining step is typically the initial addition of the nucleophile, as this step temporarily disrupts the aromaticity of the ring. stackexchange.com The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, which can delocalize the negative charge. libretexts.org In this molecule, both the cyano and sulfonyl fluoride groups can help stabilize this intermediate.

While the bromine atom can act as a leaving group, it is noteworthy that in SNAr reactions involving polyhalogenated aromatic compounds, a fluoride substituent is often more readily displaced than a bromide. stackexchange.comyoutube.com This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, lowering the activation energy of the rate-determining addition step. stackexchange.com Therefore, depending on the specific nucleophile and reaction conditions, competitive substitution at other halogenated sites, if present, might be observed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituent serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov The bromine atom of this compound can be effectively replaced with aryl, vinyl, or alkyl groups from corresponding boronic acids or esters. ugr.es The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | RuPhos, SPhos, PPh₃ |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, Ethanol (B145695), Water |

| Boron Reagent | Arylboronic acids, Potassium aryltrifluoroborates |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.gov This transformation is catalyzed by palladium and requires a base to neutralize the hydrogen halide produced during the reaction. The C-Br bond in this compound is a suitable site for this reaction, allowing for the introduction of a variety of vinyl groups. mdpi.commdpi.com

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Alkene Partner | Styrene, Acrylates, Ethylene |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide. organic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts. researchgate.net The bromine atom on the title compound can be readily coupled with various alkynes, providing a direct route to substituted aryl alkynes. soton.ac.ukorganic-chemistry.org

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

| Alkyne Partner | Phenylacetylene, Propyne, Functionalized terminal alkynes |

Radical Reactions Involving Bromine

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage under radical conditions, initiated by radical initiators or photolysis. While less common than cross-coupling reactions for synthetic applications, these pathways are mechanistically significant. One potential transformation is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, typically using a radical initiator and a hydrogen atom donor like tributyltin hydride or silanes. Other radical reactions could involve the formation of an aryl radical, which could then participate in addition or cyclization reactions. Specific studies detailing the radical reactivity of this compound are not widely documented, but its behavior can be inferred from the general reactivity of substituted aryl bromides.

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other nitrogen-containing moieties, most notably amines and carboxylic acid derivatives.

Reduction Reactions to Amines

The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing a basic aminomethyl functionality. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. The reaction is typically performed under pressure in a solvent like ethanol or methanol.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in aprotic solvents (e.g., THF, diethyl ether) can efficiently reduce nitriles to primary amines. Another common reagent is sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst.

These reduction methods are generally compatible with aryl halides and sulfonyl fluorides, allowing for the selective conversion of the cyano group.

Nitrile Hydrolysis and Derivatives

The cyano group can undergo hydrolysis to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This reaction provides a pathway to introduce carboxylic acid functionality or its derivatives.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially converts the nitrile to a primary amide (3-Bromo-4-carbamoylbenzene-1-sulfonyl fluoride). lumenlearning.com Prolonged reaction time or harsher conditions will lead to further hydrolysis of the amide to the corresponding carboxylic acid (5-bromo-2-(fluorosulfonyl)benzoic acid). chemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a strong aqueous base like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. chemistrysteps.com Subsequent acidification of the reaction mixture yields the carboxylic acid. The intermediate in this reaction is also the primary amide.

Care must be taken during hydrolysis, as the sulfonyl fluoride group can also be susceptible to hydrolysis to a sulfonic acid under particularly harsh acidic or basic conditions.

| Reaction | Conditions | Primary Product |

| Partial Hydrolysis | H₂SO₄ (conc.), gentle heating | 3-Bromo-4-carbamoylbenzene-1-sulfonyl fluoride |

| Complete Acidic Hydrolysis | H₂SO₄ (aq.), prolonged heating | 5-Bromo-2-(fluorosulfonyl)benzoic acid |

| Basic Hydrolysis | NaOH (aq.), heating, then H₃O⁺ workup | 5-Bromo-2-(fluorosulfonyl)benzoic acid |

Cycloaddition Reactions of the Cyano Group

The cyano group (-C≡N) in this compound is a potential participant in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. One of the most well-documented cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is a powerful tool in medicinal chemistry for the synthesis of bioisosteres of carboxylic acids.

While specific studies on the cycloaddition reactions of this compound are not extensively reported, the general reactivity of aryl nitriles suggests that it can undergo such transformations. For instance, the reaction of aryl nitriles with sodium azide (B81097), often in the presence of a Lewis acid or an ammonium (B1175870) salt, is a common method for the synthesis of 5-substituted-1H-tetrazoles. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an intermediate vinyl azide, followed by cyclization.

The reaction conditions for the formation of tetrazoles from nitriles can vary, with some methods employing catalysts like zinc salts to facilitate the reaction in water. organic-chemistry.org The use of fluorosulfonyl azide (FSO2N3) has also been reported as a potent diazotizing reagent for the synthesis of tetrazoles from amidines and guanidines under mild, aqueous conditions. organic-chemistry.orgyoutube.com

Table 1: Examples of Reagents for Tetrazole Synthesis from Nitriles

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Sodium Azide (NaN₃) | Zinc Salts in Water | 5-substituted-1H-tetrazole |

| Sodium Azide (NaN₃) | Ammonium Chloride | 5-substituted-1H-tetrazole |

Given the electron-withdrawing nature of the bromo and sulfonyl fluoride groups on the aromatic ring, the electrophilicity of the carbon atom of the cyano group in this compound is enhanced. This could potentially influence its reactivity in cycloaddition reactions. However, without specific experimental data, the precise conditions and outcomes of such reactions for this particular compound remain a subject for further investigation.

Aromatic Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its three substituents.

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

For this compound, an incoming electrophile would attack the electron-rich π-system of the benzene ring. The positions of substitution are dictated by the directing effects of the existing substituents.

Bromine (-Br): The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect (-I), which is stronger than its electron-donating resonance effect (+R). However, it is an ortho, para-director because the resonance effect, although weaker, stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions.

Cyano (-CN): The cyano group is a strongly deactivating group due to both its strong electron-withdrawing inductive (-I) and resonance (-R) effects. This significant withdrawal of electron density from the ring makes it much less nucleophilic and therefore less reactive towards electrophiles. The cyano group is a meta-director.

Sulfonyl Fluoride (-SO₂F): The sulfonyl fluoride group is a very powerful electron-withdrawing group, making it strongly deactivating. Its strong -I and -R effects significantly reduce the electron density of the aromatic ring. Similar to the cyano group, the sulfonyl fluoride group is a meta-director.

The combined effect of these three substituents renders the aromatic ring of this compound highly deactivated towards electrophilic aromatic substitution. The directing effects of the substituents are as follows:

The sulfonyl fluoride at position 1 directs incoming electrophiles to positions 3 and 5 (meta).

The bromine at position 3 is an ortho, para-director. Its ortho positions are 2 and 4, and its para position is 6.

The cyano group at position 4 is a meta-director, directing to positions 2 and 6.

Considering the positions on the ring:

Position 2 is directed by the cyano group (meta) and the bromo group (ortho).

Position 5 is directed by the sulfonyl fluoride group (meta).

Position 6 is directed by the bromo group (para) and the cyano group (meta).

In cases of conflicting directing effects, the most strongly deactivating groups will have the most significant influence. Given that both the sulfonyl fluoride and cyano groups are powerful deactivating, meta-directing groups, and the bromine is a deactivating ortho, para-director, electrophilic substitution on this highly deactivated ring would be extremely difficult to achieve under standard conditions. If a reaction were to occur, the substitution pattern would be complex, with the directing effects of all three groups needing to be considered. The strong deactivation suggests that harsh reaction conditions would be necessary, which could lead to a mixture of products or decomposition. nih.gov

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity | Directing Effect |

|---|---|---|---|

| -Br | -I > +R | Deactivating | ortho, para |

| -CN | -I, -R | Strongly Deactivating | meta |

Detailed Mechanistic Studies

Detailed mechanistic studies on this compound are scarce in the available literature. However, insights into its potential reaction mechanisms can be inferred from studies on related aryl sulfonyl fluorides and polysubstituted aromatic compounds.

For electrophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the high-energy sigma complex. This step involves the disruption of the aromatic system and is therefore energetically costly. The high degree of deactivation of the benzene ring in this compound, due to the presence of three electron-withdrawing groups, would significantly increase the activation energy for this step, making the reaction very slow.

In nucleophilic aromatic substitution (SNAr) reactions, which are more likely for such an electron-deficient ring, the rate-determining step is generally the attack of the nucleophile on the ring to form a Meisenheimer complex. The subsequent loss of the leaving group is usually fast.

While many reactions of aryl sulfonyl fluorides proceed through ionic intermediates, there is growing evidence for the involvement of radical species in some transformations. For instance, the synthesis of aryl sulfonyl fluorides can proceed via radical pathways involving aryl radical intermediates. rsc.orgmdpi.comresearchgate.net

The photochemically or thermally induced homolytic cleavage of a bond to the aromatic ring or the sulfonyl fluoride group could generate radical intermediates. For example, reactions involving the displacement of the bromo group could potentially proceed through a radical mechanism under certain conditions, such as in the presence of radical initiators or upon photolysis. Radical-mediated additions to the cyano group are also a possibility. Recent studies have highlighted the generation of fluorosulfonyl radicals (•SO₂F) and their participation in the synthesis of various sulfonyl fluorides. nih.govrsc.org The involvement of such radical intermediates would lead to reaction pathways and products that are distinct from those of ionic mechanisms. However, specific experimental evidence for the formation of radical intermediates in reactions of this compound is not currently available.

Transition State Analysis

The reactivity of this compound is intrinsically linked to the nature of the transition states involved in its reactions. While specific computational and experimental transition state analyses for this exact molecule are not extensively documented in publicly available literature, a thorough understanding can be derived from mechanistic studies of analogous aryl sulfonyl fluorides and related nucleophilic aromatic substitution (SNAr) reactions. The presence of a sulfonyl fluoride group, a bromine atom, and a cyano group on the benzene ring allows for two primary types of reactions: Sulfur(VI) Fluoride Exchange (SuFEx) at the sulfonyl group, and nucleophilic aromatic substitution on the ring. The transition states for these pathways are distinct and are influenced by the electronic properties of the substituents.

Transition States in Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The SuFEx reaction is a cornerstone of click chemistry, involving the substitution of the fluoride atom on the sulfur(VI) center by a nucleophile. Mechanistic investigations of SuFEx reactions with various nucleophiles, such as amines and phenolates, suggest that the reaction can proceed through different transition states, primarily categorized as either a concerted SN2-type mechanism or a stepwise addition-elimination pathway. nih.govnih.gov

In a concerted SN2-type mechanism, the nucleophile attacks the sulfur atom concurrently with the departure of the fluoride leaving group. This process proceeds through a single transition state. Computational studies on model systems, such as the reaction of methanesulfonyl fluoride with methylamine, have indicated a high energy barrier for this type of reaction, which can be significantly lowered by the presence of a base. nih.gov The base enhances the nucleophilicity of the attacking amine, facilitating the formation of the transition state.

Alternatively, the reaction can proceed via a stepwise addition-elimination mechanism, which involves the formation of a transient pentacoordinate sulfur intermediate. This pathway is considered more likely for stronger nucleophiles like phenolate (B1203915) anions, where the reaction barriers are found to be very low. acs.org

For this compound, the electron-withdrawing nature of the bromo and cyano groups would increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The transition state in a SuFEx reaction would involve the approach of the nucleophile to the sulfur center, leading to a trigonal bipyramidal geometry. The stability of this transition state is a critical determinant of the reaction rate.

Table 1: Hypothetical Activation Energies for the SuFEx Reaction of this compound with Different Nucleophiles (Illustrative Example)

| Nucleophile | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |

| Methylamine | SN2-type (base-catalyzed) | 15-20 |

| Phenolate | Addition-Elimination | 10-15 |

| Water (hydrolysis) | Addition-Elimination | 20-25 |

Transition States in Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups (cyano and sulfonyl fluoride) ortho and para to the bromine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the bromide ion from the aromatic ring.

The SNAr mechanism is a two-step process involving an addition-elimination sequence. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

The transition state for the formation of the Meisenheimer complex involves the rehybridization of the ipso-carbon from sp2 to sp3 as the nucleophile approaches. chemistrysteps.com The negative charge that develops is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing cyano and sulfonyl fluoride groups at the ortho and para positions, respectively. This stabilization lowers the energy of the transition state and, consequently, the activation energy of the reaction.

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride (B91410) are dictated by the interplay of its constituent functional groups: the electron-withdrawing sulfonyl fluoride and cyano groups, and the inductively withdrawing, yet weakly resonance-donating, bromine atom.

Precise bond lengths and angles for 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride have not been published. However, DFT calculations on analogous molecules, such as benzenesulfonyl fluoride, 3-bromobenzenesulfonyl fluoride, and 4-cyanobenzenesulfonyl fluoride, provide a strong basis for estimating its molecular geometry.

The geometry of the benzene (B151609) ring is expected to exhibit some distortion from a perfect hexagon due to the electronic effects of the substituents. The powerful electron-withdrawing nature of the -SO₂F and -CN groups would likely lead to a slight elongation of the C-C bonds adjacent to these substituents and a corresponding alteration in the internal bond angles of the ring. The C-S and S-F bond lengths are anticipated to be in the typical range for arylsulfonyl fluorides.

Table 1: Representative DFT Calculated Geometrical Parameters for Analogous Compounds

| Parameter | Benzenesulfonyl fluoride | 3-Bromobenzenesulfonyl fluoride | 4-Cyanobenzenesulfonyl fluoride |

| C-S Bond Length (Å) | ~1.77 | ~1.77 | ~1.78 |

| S-F Bond Length (Å) | ~1.58 | ~1.58 | ~1.57 |

| S=O Bond Length (Å) | ~1.42 | ~1.42 | ~1.42 |

| C-Br Bond Length (Å) | N/A | ~1.90 | N/A |

| C-CN Bond Length (Å) | N/A | N/A | ~1.45 |

| ∠C-S-O (°) | ~108 | ~108 | ~108 |

| ∠O-S-O (°) | ~123 | ~123 | ~123 |

Note: The data in this table is illustrative and based on typical values found in computational studies of the respective analogous compounds. Actual values can vary depending on the level of theory and basis set used in the calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the presence of multiple electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to be localized primarily on the benzene ring, with some contribution from the bromine atom's lone pairs. The LUMO, conversely, is expected to be distributed over the benzene ring and the electron-accepting sulfonyl fluoride and cyano groups. The strong electron-withdrawing nature of these substituents would lead to a relatively small HOMO-LUMO gap, suggesting a higher propensity for accepting electrons and participating in chemical reactions.

Table 2: Representative HOMO-LUMO Energies and Gaps for Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzenesulfonyl fluoride | ~ -7.5 | ~ -1.5 | ~ 6.0 |

| 4-Cyanobenzenesulfonyl fluoride | ~ -8.0 | ~ -2.5 | ~ 5.5 |

| 3-Bromobenzenesulfonyl fluoride | ~ -7.6 | ~ -1.7 | ~ 5.9 |

Note: This data is representative and intended to illustrate the expected trends. The actual values for this compound would be influenced by the combined electronic effects of all substituents.

The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would be characterized by several key features.

The regions around the oxygen and fluorine atoms of the sulfonyl fluoride group, as well as the nitrogen atom of the cyano group, would exhibit a strong negative electrostatic potential due to the high electronegativity of these atoms. Conversely, a significant positive electrostatic potential would be localized on the sulfur atom of the sulfonyl fluoride group, making it a prime target for nucleophilic attack. The hydrogen atoms on the benzene ring would also exhibit a positive potential. The π-system of the benzene ring itself will be electron-deficient due to the strong withdrawing effects of the substituents.

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the most likely sites for chemical reactions and the regioselectivity of those reactions.

Based on the electronic structure, the primary sites for nucleophilic attack on this compound are predicted to be the sulfur atom of the sulfonyl fluoride group and the carbon atom of the cyano group. The sulfur atom is highly electrophilic due to the attached electronegative oxygen and fluorine atoms.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. In this compound, all three substituents are deactivating. The sulfonyl fluoride and cyano groups are strong meta-directors, while the bromine atom is a weak deactivator and an ortho-, para-director.

Given the positions of the substituents, a new electrophile would be directed to the positions meta to the strongest deactivating groups (-SO₂F and -CN) and ortho/para to the bromine. The position C5 (ortho to bromine and meta to the sulfonyl fluoride) and C2 (ortho to the sulfonyl fluoride, meta to the cyano, and ortho to the bromine) would be the most likely sites for electrophilic attack. However, steric hindrance from the bulky sulfonyl fluoride group might disfavor attack at the C2 position. Computational studies modeling the transition states for electrophilic attack at each available position on the ring would be necessary to definitively predict the major product. Such studies would likely show that substitution at the C5 position has the lowest activation energy.

Mechanistic Simulations and Validation

Mechanistic simulations are crucial for understanding the reactivity and reaction pathways of chemical compounds. For a molecule like this compound, such studies would provide invaluable insights into its behavior in chemical transformations.

Transition State Characterization and Energy Barrier Calculations

Theoretical chemists employ computational methods, such as density functional theory (DFT), to identify the transition state structures of reactions involving the subject compound. The characterization of these high-energy intermediates is fundamental to understanding the reaction mechanism. Subsequent calculations would determine the energy barriers, or activation energies, which are critical for predicting reaction rates.

Table 1: Hypothetical Transition State Analysis for a Nucleophilic Attack on this compound

| Reaction Coordinate | Transition State Geometry (Key Parameters) | Calculated Energy Barrier (kcal/mol) |

| S-F bond cleavage | Elongated S-F bond, approaching nucleophile | Data not available |

| Nucleophilic addition to sulfur | Tetrahedral intermediate formation | Data not available |

Reaction Coordinate Mapping for Key Transformations

Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products through the transition state. This mapping helps in identifying the lowest energy path and understanding the intricate details of bond-breaking and bond-forming events. For this compound, this would be particularly useful for understanding its reactions at the sulfonyl fluoride moiety.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical findings with experimental data. The calculated energy barriers, for instance, should correlate with experimentally determined reaction rates. The absence of both computational and experimental kinetic studies for reactions of this compound precludes any such correlation at this time.

Intermolecular Interactions and Solvent Effects

The chemical environment significantly influences the behavior of a molecule. Computational studies are essential for elucidating these effects at a molecular level.

Study of Hydrogen Bonding Interactions

The presence of electronegative atoms (fluorine, oxygen, and nitrogen) in this compound suggests its potential to participate in hydrogen bonding, either as an acceptor or, in the presence of suitable functional groups, as a donor. Computational models can predict the geometries and energies of these interactions, which are vital for understanding its behavior in biological systems and in solution.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. Computational models, such as implicit and explicit solvation models, can be used to predict how different solvents would affect the reactivity of this compound. These studies would calculate the stabilization or destabilization of reactants, transition states, and products in various solvent environments.

Table 2: Hypothetical Solvent Effects on a Reaction of this compound

| Solvent | Dielectric Constant | Predicted Relative Reaction Rate |

| Toluene | 2.4 | Data not available |

| Dichloromethane | 9.1 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Water | 80.1 | Data not available |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The development of environmentally friendly and sustainable methods for the synthesis of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride (B91410) is a key area of future research. Traditional synthetic routes for sulfonyl fluorides often involve harsh reagents and produce significant waste. eurekalert.orgsciencedaily.com Future efforts will likely focus on processes that minimize environmental impact and enhance safety and cost-effectiveness. eurekalert.orgsciencedaily.com

Recent advancements in green chemistry have demonstrated the efficient synthesis of sulfonyl fluorides from thiols and disulfides using safer reagents, yielding non-toxic byproducts like sodium and potassium salts. eurekalert.orgsciencedaily.com Adapting such methodologies for the synthesis of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride from corresponding thiol or disulfide precursors could be a promising research avenue. The goal would be to develop a scalable and environmentally benign process suitable for industrial applications.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Starting Materials | Often involves hazardous reagents | Thiols, disulfides |

| Reagents | Potentially toxic fluorinating agents | Safer and more manageable reagents |

| Byproducts | Potentially harmful waste | Non-toxic salts (e.g., NaCl, KCl) eurekalert.orgsciencedaily.com |

| Environmental Impact | Higher | Lower eurekalert.orgsciencedaily.com |

| Scalability | Can be challenging | Potentially more straightforward |

Exploration of Novel Catalytic Systems for Transformations

The sulfonyl fluoride group is a valuable functional group in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sigmaaldrich.com Future research will undoubtedly focus on exploring novel catalytic systems to expand the range of chemical transformations possible with this compound.

The development of new catalytic methods for preparing sulfonyl fluorides has become a significant area of interest in organic synthesis. sigmaaldrich.com These methods include photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. sigmaaldrich.com Investigating the application of these catalytic strategies to this compound could unlock new synthetic pathways and allow for the creation of novel molecules with potential applications in pharmaceuticals and materials science. sigmaaldrich.com For instance, palladium-catalyzed cross-coupling reactions at the bromo-position are a well-established technique that could be further explored with this substrate.

Application in Advanced Materials and Polymer Chemistry

Sulfur(VI)-containing compounds have found widespread use in materials science and polymer science. sigmaaldrich.com The unique properties of the sulfonyl fluoride group, such as its high stability and reactivity in SuFEx click chemistry, make this compound an attractive candidate for the development of advanced materials.

Future research could explore the incorporation of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of the bromo and cyano groups offers additional sites for polymerization or post-polymerization modification, allowing for the creation of materials with tailored properties such as high thermal stability, specific optical properties, or enhanced mechanical strength. The use of related compounds in the preparation of persistent room-temperature phosphorescent dyes suggests a potential avenue for investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is an emerging technology that offers significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. researchgate.net The integration of the synthesis and transformation of this compound with flow chemistry and automated synthesis platforms represents a significant future trend.

Continuous flow processes can enable better control over reaction parameters such as temperature and mixing, which is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. researchgate.net Automated platforms can accelerate the discovery and optimization of new reactions and synthetic routes involving this compound. dntb.gov.ua The application of flow chemistry has been successfully demonstrated for the synthesis of various organic compounds, including active pharmaceutical ingredients. nih.gov

In-depth Spectroscopic Characterization for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Future research should focus on in-depth spectroscopic characterization using a combination of experimental techniques and computational modeling.

Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for routine characterization. bldpharm.com Advanced techniques, combined with computational studies like Density Functional Theory (DFT), can provide deeper insights into the molecular structure, vibrational modes, and electronic transitions. scilit.com This fundamental knowledge is critical for understanding the mechanisms of its reactions and for the rational design of new catalysts and materials based on this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.